![molecular formula C9H14O2 B1268127 Methyl bicyclo[4.1.0]heptane-7-carboxylate CAS No. 36744-59-9](/img/structure/B1268127.png)
Methyl bicyclo[4.1.0]heptane-7-carboxylate
Overview
Description
“Methyl bicyclo[4.1.0]heptane-7-carboxylate” is a chemical compound with the molecular formula C9H14O2 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “Methyl bicyclo[4.1.0]heptane-7-carboxylate” is represented by the InChI code: 1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3 . This indicates that the molecule consists of 9 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Organic Synthesis
Methyl bicyclo[4.1.0]heptane-7-carboxylate: is a valuable intermediate in organic synthesis. Its unique bicyclic structure makes it a suitable candidate for the synthesis of complex organic molecules. Researchers utilize it to construct cyclic and polycyclic compounds, which are often found in natural products and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the development of new drugs. Its carboxylate group can undergo various reactions to form derivatives with potential therapeutic properties. It’s particularly useful in the synthesis of anti-inflammatory and analgesic agents .
Material Science
The compound’s robust framework is exploited in material science to create novel polymers with enhanced mechanical properties. These polymers can be used in the production of high-performance materials for various industrial applications .
Catalysis
Methyl bicyclo[4.1.0]heptane-7-carboxylate: can act as a ligand in catalytic systems. Its rigid structure can stabilize metal catalysts, improving their efficiency and selectivity in chemical reactions. This is crucial for industrial processes that require precise and sustainable catalytic methods .
Environmental Studies
This compound is also used in environmental studies to understand the degradation of synthetic chemicals in nature. By studying its breakdown products, scientists can gain insights into the environmental impact of related compounds and develop strategies for pollution control .
Proteomics Research
In proteomics, Methyl bicyclo[4.1.0]heptane-7-carboxylate is used as a specialty reagent. It helps in the study of protein structures and functions, particularly when analyzing the role of small molecules in protein interactions and dynamics .
properties
IUPAC Name |
methyl bicyclo[4.1.0]heptane-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQFZVACWBUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957962 | |
Record name | Methyl bicyclo[4.1.0]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bicyclo[4.1.0]heptane-7-carboxylate | |
CAS RN |
36744-59-9 | |
Record name | Methyl bicyclo[4.1.0]heptane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80957962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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